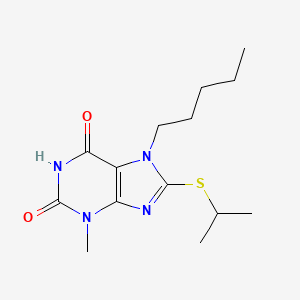
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione, also known as Methylxanthine, is a naturally occurring purine alkaloid found in various plants, including tea, coffee, and cocoa. It is a white crystalline powder with a bitter taste and a stimulant effect on the central nervous system. Methylxanthine has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Mecanismo De Acción
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene acts as a non-selective antagonist of adenosine receptors, which are involved in various physiological processes, including sleep regulation, cardiovascular function, and inflammation. By blocking adenosine receptors, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene increases the levels of various neurotransmitters, including dopamine and norepinephrine, leading to its stimulant effects.
Biochemical and Physiological Effects:
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have various biochemical and physiological effects. It has been shown to increase alertness, improve cognitive performance, and decrease fatigue. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have cardiovascular effects, including increasing heart rate and blood pressure. Additionally, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been shown to have metabolic effects, including increasing thermogenesis and fat oxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has several advantages for lab experiments, including its stability and solubility in water. It is also relatively inexpensive and widely available. However, 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has some limitations, including its potential toxicity at high doses and its non-specific effects on adenosine receptors.
Direcciones Futuras
There are several future directions for research on 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene. One area of interest is its potential use as a therapeutic agent for various conditions, including neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene and its effects on various physiological processes. Finally, there is a need for further research on the safety and toxicity of 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene, particularly at high doses.
Métodos De Síntesis
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of synthesis involves the reaction of theobromine with methyl iodide in the presence of potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has been widely used in scientific research due to its ability to modulate various biochemical and physiological processes. It has been studied for its effects on the central nervous system, cardiovascular system, and metabolism. 3-Methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dionene has also been shown to have antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
3-methyl-7-pentyl-8-propan-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-5-6-7-8-18-10-11(15-14(18)21-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUBYHFPALLNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(methylethylthio)-7-pentyl-1,3,7-trihydropurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2758588.png)
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
![N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2758591.png)
![6-Chloro-2-[4-(4-nitrophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2758592.png)
![N-(3-methylisothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758596.png)
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2758597.png)
![3-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2758598.png)

![5-chloro-3-(3,4-dimethoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2758604.png)
![2-[4-(biphenyl-4-ylsulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2758605.png)
![[1-[3-(Prop-2-enoylamino)propanoyl]piperidin-2-yl]methyl N-methylcarbamate](/img/structure/B2758606.png)

![2-(4-{[(2,5-Dioxopyrrolidin-1-yl)methyl]amino}phenyl)acetonitrile](/img/structure/B2758608.png)